molecular formula C71H106N16O31 B560926 Prepro VIP (156-170) (human) CAS No. 107902-86-3

Prepro VIP (156-170) (human)

Cat. No.: B560926
CAS No.: 107902-86-3
M. Wt: 1679.71
InChI Key: ZFZRKFVGBLBUMC-PIPLXOIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prepro VIP (156-170) (human) is a synthetic peptide with the sequence H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH. It is derived from the larger precursor molecule, prepro-vasoactive intestinal peptide, which is involved in various physiological processes. This peptide is significant in research due to its role in modulating neuronal and epithelial cell functions, as well as its involvement in immune response and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prepro VIP (156-170) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the final peptide product .

Industrial Production Methods: Industrial production of Prepro VIP (156-170) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions: Prepro VIP (156-170) (human) primarily undergoes hydrolysis and enzymatic cleavage reactions. These reactions are crucial for studying its stability and activity in biological systems.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are smaller peptide fragments and individual amino acids, which can be analyzed to understand the peptide’s stability and degradation pathways .

Scientific Research Applications

Prepro VIP (156-170) (human) has diverse applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.

    Biology: Investigated for its role in modulating cellular functions, including neuronal and epithelial cell activities.

    Medicine: Explored for its potential therapeutic effects in immune response modulation and cancer research.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Prepro VIP (156-170) (human) exerts its effects by binding to specific receptors, such as VPAC1 and VPAC2, which are part of the secretin/glucagon hormone superfamily. Upon binding, these receptors activate intracellular signaling pathways, including the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway. This activation leads to various physiological responses, such as vasodilation, modulation of smooth muscle motility, and regulation of ion secretion in epithelial cells .

Comparison with Similar Compounds

Uniqueness: Prepro VIP (156-170) (human) is unique due to its specific sequence and the role it plays in modulating various physiological processes. Its shorter length compared to VIP makes it a valuable tool for studying specific peptide-receptor interactions and the resulting cellular responses .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZRKFVGBLBUMC-PIPLXOIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H106N16O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1679.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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